molecular formula C7H8ClFN2O B1383470 2-Fluorobenzohydrazide hydrochloride CAS No. 1803593-88-5

2-Fluorobenzohydrazide hydrochloride

Cat. No. B1383470
M. Wt: 190.6 g/mol
InChI Key: USHCUUCMYJSKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorobenzohydrazide hydrochloride is a chemical compound with the molecular formula C7H8ClFN2O. It is also known by several other names such as 2-fluorobenzhydrazide, 2-fluorobenzoic hydrazide, o-fluorobenzhydrazide, 2-fluorobenzoic acid hydrazide, 2-fluorobenzoylhydrazine, 2-fluorobenzenecarbohydrazide, and others .


Molecular Structure Analysis

The molecular structure of 2-Fluorobenzohydrazide hydrochloride consists of a benzene ring substituted with a fluorine atom and a hydrazide group . The molecular weight of the compound is 190.6 g/mol.


Physical And Chemical Properties Analysis

2-Fluorobenzohydrazide hydrochloride is a powder at room temperature . Its InChI code is 1S/C7H7FN2O.ClH/c8-6-4-2-1-3-5(6)7(11)10-9;/h1-4H,9H2,(H,10,11);1H and its InChI key is USHCUUCMYJSKKN-UHFFFAOYSA-N .

Scientific Research Applications

Antitumor Activity

2-Fluorobenzohydrazide hydrochloride derivatives have been investigated for their antitumor properties. A study explored the antitumor efficiency of novel fluoro-substituted benzothiazole hydrochloride salts, showing significant cytotoxic activity in vitro against various human carcinomas and in vivo against murine melanoma, fibrosarcoma, and squamous cell carcinoma (Stojković et al., 2006).

Synthesis of Derivatives

The compound is utilized in the synthesis of other chemicals. For instance, an efficient copper-catalyzed synthesis of 2-arylbenzimidazole derivatives was reported, involving 1-fluoro-2-nitrobenzene and benzamidine hydrochlorides (Sayahi et al., 2018).

Complex Formation for Catalysis

Oxidovanadium(V) and Dioxidomolybdenum(VI) complexes of N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide have been synthesized and characterized, with studies into their catalytic properties on olefins (Liu et al., 2020).

Antimicrobial Properties

Carbohydrazone derivatives of 2-fluorobenzohydrazide exhibit antimicrobial activities. For example, studies on N'-(3,5-Dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide and its derivatives showed promising antibacterial and antifungal activities (Feng et al., 2014).

Crystal Structure and Synthesis Studies

The crystal structure of 2-fluorobenzohydrazide derivatives has been extensively studied. For instance, the crystal structure and synthesis of N′-(2,4-Dinitrophenyl)-2-Fluorobenzohydrazide was analyzed, highlighting the agreement between theoretical and experimental structure parameters (Saeed et al., 2013).

Antibacterial Activities of Metal Complexes

Metal complexes based on 2-fluorobenzohydrazide derivatives, like zinc(II) and mercury(II) complexes, have been synthesized and found to exhibit varied antibacterial activities against different bacterial strains (OmarAli et al., 2020).

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-fluorobenzohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O.ClH/c8-6-4-2-1-3-5(6)7(11)10-9;/h1-4H,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHCUUCMYJSKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzohydrazide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluorobenzohydrazide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Fluorobenzohydrazide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Fluorobenzohydrazide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Fluorobenzohydrazide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Fluorobenzohydrazide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Fluorobenzohydrazide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.